(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 3-chlorophenyl group and a 4-ethoxyphenyl group attached to the prop-2-en-1-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:
3-chlorobenzaldehyde+4-ethoxyacetophenoneNaOH/EtOHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound may exert its effects through:
Inhibition of Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interaction with Receptors: Modulating receptor activity and affecting cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
- (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(3-Chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is unique due to the presence of both a 3-chlorophenyl group and a 4-ethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c1-2-20-16-9-6-13(7-10-16)8-11-17(19)14-4-3-5-15(18)12-14/h3-12H,2H2,1H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSDLAVOCCZJPL-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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